chemical structure and properties of 2-butyl-5,6-dimethyl-1H-benzimidazole
chemical structure and properties of 2-butyl-5,6-dimethyl-1H-benzimidazole
An In-depth Technical Guide to 2-butyl-5,6-dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-butyl-5,6-dimethyl-1H-benzimidazole, a heterocyclic aromatic compound. Belonging to the benzimidazole class, this molecule features a structural framework that is a cornerstone in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, is a "privileged structure" that mimics natural purines, allowing it to interact with various biological macromolecules.[1][2] This document details the molecule's chemical structure, synthesis, physicochemical properties, and potential pharmacological relevance, offering a foundational resource for its application in research and drug development.
Molecular Structure and Identification
2-butyl-5,6-dimethyl-1H-benzimidazole is characterized by a central benzimidazole scaffold. A butyl group is attached at the 2-position of the imidazole ring, and two methyl groups are substituted at the 5- and 6-positions of the benzene ring. The incorporation of the lipophilic butyl and methyl groups can significantly influence the molecule's steric and electronic properties, potentially modulating its solubility, membrane permeability, and binding affinity to biological targets.[2][3]
Key Identifiers:
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IUPAC Name: 2-butyl-5,6-dimethyl-1H-benzimidazole
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CAS Number: 82326-43-0[4]
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Molecular Formula: C₁₃H₁₈N₂
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Synonyms: While not widely documented, potential synonyms could include 2-butyl-5,6-dimethylbenzimidazole.
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6] For 2-butyl-5,6-dimethyl-1H-benzimidazole, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and pentanoic acid (valeric acid) or its corresponding aldehyde, pentanal. The reaction is typically facilitated by an acid catalyst and may be performed under reflux or with microwave assistance to improve yields and reduce reaction times.[6][7]
General Synthesis Workflow
The following diagram outlines the general synthetic pathway for 2-butyl-5,6-dimethyl-1H-benzimidazole via the Phillips condensation method.
Caption: General synthesis workflow for 2-butyl-5,6-dimethyl-1H-benzimidazole.
Experimental Protocol: Synthesis via Condensation
This protocol provides a generalized procedure for the synthesis based on established methods.[5][8]
Materials:
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4,5-dimethyl-1,2-phenylenediamine
-
Pentanoic acid (or Pentanal)
-
4 M Hydrochloric Acid (or another suitable catalyst like alum)[8]
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexane (for column chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and pentanoic acid (1.1 eq).
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Catalyst Addition: Slowly add 4 M hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by adding ammonium hydroxide dropwise until the pH is approximately 7-8, which will precipitate the crude product.
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Isolation: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum.
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Purification: The crude product can be purified either by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5][8]
Physicochemical and Spectroscopic Properties
While extensive experimental data for 2-butyl-5,6-dimethyl-1H-benzimidazole is not widely available in the literature, its properties can be calculated or inferred from structurally similar compounds.[5][9] The data presented below provides a foundational profile for this molecule.
Core Physicochemical Properties
| Property | Value | Data Source |
| Molecular Formula | C₁₃H₁₈N₂ | Calculated |
| Molecular Weight | 202.30 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy[3] |
| Melting Point | Data not available | N/A |
| Boiling Point | >300 °C (Predicted) | Analogy[10] |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Analogy[3][5] |
| logP | ~3.5 - 4.0 (Predicted) | Analogy[9][10] |
| pKa (most basic) | ~6.0 - 6.5 (Predicted) | Analogy[10] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.[11][12]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
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A triplet and subsequent multiplets in the upfield region (~0.9-1.8 ppm) corresponding to the protons of the n-butyl group.
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Two singlets in the aromatic region (~2.3-2.4 ppm) for the two methyl groups on the benzene ring.
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Singlets or an AA'BB' system in the downfield aromatic region (~7.0-7.5 ppm) for the two protons on the benzene ring.
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A broad singlet for the N-H proton of the imidazole ring, which may be solvent-dependent.[11]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the aliphatic carbons of the butyl and methyl groups in the upfield region, with the aromatic and imidazole carbons appearing further downfield.[11][13]
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Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (a broad peak around 3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C=N stretching of the imidazole ring (~1620 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).[12][14]
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Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion (M)⁺ peak at m/z 202.30. Characteristic fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain.[11][12]
Potential Pharmacological Profile and Applications
The benzimidazole scaffold is a versatile pharmacophore, with derivatives exhibiting a vast array of biological activities.[15][16][17] This broad spectrum is attributed to its structural similarity to endogenous purines, allowing it to interact with numerous enzymes and receptors.[1][18]
While 2-butyl-5,6-dimethyl-1H-benzimidazole has not been extensively studied, its structural components suggest several areas of potential pharmacological interest:
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Antimicrobial and Antifungal Activity: The lipophilic nature imparted by the butyl and dimethyl groups may enhance the compound's ability to penetrate microbial cell membranes, a key feature for many antimicrobial benzimidazoles.[15][18]
-
Anticancer Activity: Many substituted benzimidazoles exhibit potent anticancer effects by targeting critical cellular processes like enzyme inhibition or cell cycle arrest.[1][18][19] The specific substitution pattern of this compound could be explored for activity against various cancer cell lines.
-
Antihypertensive Activity: Certain 2-butyl-benzimidazole derivatives have been investigated for their antihypertensive properties, suggesting this could be a promising therapeutic area.[7]
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Anti-inflammatory Activity: Benzimidazole derivatives have also been reported as anti-inflammatory agents.[15][17]
The diverse biological activities associated with the benzimidazole core are summarized below.
Caption: Diverse biological activities of the benzimidazole scaffold.
Conclusion
2-butyl-5,6-dimethyl-1H-benzimidazole is a promising, yet underexplored, member of the pharmacologically significant benzimidazole family. Its synthesis is achievable through well-established chemical reactions. Based on the known bioactivities of its structural analogs, this compound represents a valuable candidate for screening in anticancer, antimicrobial, and antihypertensive research programs. Further investigation is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and therapeutic potential.
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